molecular formula C11H8ClN3 B8313063 2-Chloro-3-(propargylamino)quinoxaline

2-Chloro-3-(propargylamino)quinoxaline

Cat. No.: B8313063
M. Wt: 217.65 g/mol
InChI Key: OJNACOCWOMGESB-UHFFFAOYSA-N
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Description

2-Chloro-3-(propargylamino)quinoxaline is a chemical compound of significant interest in medicinal chemistry and biological research. It features a quinoxaline core, a privileged scaffold known for its diverse pharmacological properties, functionalized with a chloro and a propargylamino group that serve as key handles for further synthetic modification. Quinoxaline derivatives are extensively investigated for their potent antiviral activities. Research indicates that suitably functionalized quinoxalines can act as inhibitors against a range of viruses, including those from the Herpesviridae , Flaviviridae , and Retroviridae families . These compounds are considered promising scaffolds for the development of novel cost-effective therapies against emerging viral pathogens . Furthermore, specific quinoxaline-based compounds have been identified as potent inhibitors of IkappaB kinase (IKK), a key regulator of the NF-kappaB signaling pathway . This mechanism is a primary target for therapeutic interventions in inflammatory and immune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and asthma . The propargylamino side chain in this particular derivative offers potential for use in click chemistry applications, facilitating the synthesis of more complex molecular architectures or conjugation to biomarkers for mechanistic studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional or regulatory guidelines.

Properties

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

3-chloro-N-prop-2-ynylquinoxalin-2-amine

InChI

InChI=1S/C11H8ClN3/c1-2-7-13-11-10(12)14-8-5-3-4-6-9(8)15-11/h1,3-6H,7H2,(H,13,15)

InChI Key

OJNACOCWOMGESB-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC2=CC=CC=C2N=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Quinoxaline Derivatives

Quinoxaline derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 2-chloro-3-(propargylamino)quinoxaline with structurally analogous compounds:

Table 1: Structural Comparison of Key Quinoxaline Derivatives

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Functional Groups
This compound Propargylamino (-NH-C≡CH) C₁₁H₈ClN₃ 217.66 Alkyne, Amine, Chlorine
2-Chloro-3-(trifluoromethyl)quinoxaline Trifluoromethyl (-CF₃) C₉H₄ClF₃N₂ 232.59 CF₃, Chlorine
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline 4-Methylpiperazinyl C₁₃H₁₅ClN₄ 262.74 Piperazine, Chlorine
2-Chloro-3-(2-naphthyloxy)quinoxaline 2-Naphthyloxy (-O-naphthyl) C₁₈H₁₁ClN₂O 306.75 Ether, Chlorine
2-Chloro-3-(4-dimethylaminostyryl)quinoxaline 4-Dimethylaminostyryl (-CH=CH-C₆H₄-N(CH₃)₂) C₁₈H₁₇ClN₂ 296.80 Styryl, Amine, Chlorine

Table 2: Physicochemical and Spectral Properties

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
This compound Not reported 3441 (NH), 3282 (C≡C) NH signal at ~8.5–9.0 ppm (DMSO-d₆)
2-Chloro-3-(2,4-dichlorobenzylidene)hydrazinyl quinoxaline (6d) 182–184 3361 (NH) NH at 11.50 ppm; aromatic protons at 7.75–8.12 ppm (DMSO-d₆)
2-Chloro-3-(trifluoromethyl)quinoxaline Not reported Not reported CF₃ group likely deshields adjacent protons
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline Not reported Not reported Piperazine protons at 2.5–3.5 ppm (DMSO-d₆)

Key Differences in Substituent Effects

  • Electronic Effects: Propargylamino groups donate electrons via resonance, while CF₃ and sulfonyl groups (e.g., in sulfonamide derivatives, ) withdraw electrons, altering quinoxaline’s reactivity in electrophilic substitution.
  • Solubility : Piperazinyl and hydrazinyl derivatives show improved aqueous solubility due to hydrogen bonding, whereas naphthyloxy substituents () increase hydrophobicity.
  • Thermal Stability : Hydrazinyl derivatives (melting points 182–226°C, ) are more thermally stable than styryl derivatives, which may degrade under high-temperature conditions.

Preparation Methods

Nucleophilic Substitution of Chlorinated Quinoxaline Precursors

A widely adopted strategy involves the displacement of chlorine atoms in dichloroquinoxaline derivatives with propargylamine. For example, in a protocol analogous to the synthesis of 3-nitro-N-(prop-2-yn-1-yl)quinolin-4-amine , 2,3-dichloroquinoxaline reacts with propargylamine in tetrahydrofuran (THF) under basic conditions. Triethylamine (1.2 equiv.) facilitates deprotonation of propargylamine, enhancing its nucleophilicity. The reaction proceeds at room temperature over 14 hours, yielding 2-chloro-3-(propargylamino)quinoxaline in 85–91% isolated yield after column chromatography (silica gel, heptanes/EtOAc = 3:1) .

Key Parameters

ParameterValue
SolventTHF
BaseTriethylamine (1.2 equiv.)
Temperature25°C
Reaction Time14 hours
Yield85–91%

This method benefits from operational simplicity and high atom economy. However, competing side reactions, such as over-alkylation or decomposition of the quinoxaline core, necessitate careful stoichiometric control.

InCl3-Catalyzed Cyclization and Functionalization

Inspired by the InCl3-catalyzed synthesis of benzooxazepino-fused quinoxalines , a one-pot approach constructs the quinoxaline scaffold while introducing the propargylamino group. Here, 2-chloro-3-nitroquinoline undergoes reductive cyclization with propargylamine in p-xylene at 140°C. Indium(III) chloride (2 mol%) activates the nitro group, facilitating nucleophilic attack by propargylamine and subsequent cyclization to form the quinoxaline ring.

Reaction Optimization

ConditionOptimal Value
Catalyst Loading2 mol% InCl3
Solventp-Xylene
Temperature140°C
Time2 hours
Yield78–83%

This method achieves moderate to high yields while generating three new bonds (C–N, C–C, and C–Cl) in a single step . Mechanistic studies suggest that InCl3 coordinates to the nitro group, lowering the activation energy for cyclization. The protocol is limited by the availability of substituted nitroquinolines but offers superior step economy compared to multi-step sequences.

CeCl3·7H2O-Mediated Regioselective Amination

Building on the regioselective amination of dichloroquinolinequinones , cerium(III) chloride heptahydrate (CeCl3·7H2O) catalyzes the substitution of chlorine in 2,3-dichloroquinoxaline with propargylamine. In ethanol under reflux, CeCl3·7H2O (10 mol%) activates the substrate for nucleophilic attack, favoring substitution at the 3-position due to electronic and steric effects.

Synthetic Performance

ParameterValue
CatalystCeCl3·7H2O (10 mol%)
SolventEthanol
Temperature78°C (reflux)
Time6 hours
Yield70–75%

X-ray crystallographic analysis of analogous compounds confirms the regioselectivity of this approach . The CeCl3·7H2O system avoids harsh conditions but requires prolonged reaction times, limiting its industrial applicability.

Comparative Analysis of Methodologies

The table below evaluates the three methods based on yield, scalability, and practicality:

MethodYield (%)CatalystTemperatureScalability
Nucleophilic Substitution85–91None25°CHigh
InCl3-Catalyzed78–83InCl3 (2 mol%)140°CModerate
CeCl3-Mediated70–75CeCl3·7H2O78°CLow

The nucleophilic substitution route offers the highest yields and scalability, making it preferable for large-scale synthesis. Conversely, InCl3-catalyzed cyclization provides superior step economy for complex derivatives.

Mechanistic Insights and Side Reactions

In the InCl3-catalyzed pathway, the reaction proceeds via imine formation, followed by electrophilic aromatic substitution and a 7-exo-dig cyclization . Side products, such as uncyclized intermediates or over-alkylated species, arise from incomplete cyclization or propargylamine dimerization. Similarly, the CeCl3·7H2O method occasionally yields regioisomers due to competing substitution at the 2-position, necessitating rigorous purification .

Purification and Characterization

All methods employ flash column chromatography (silica gel, hexane/EtOAc) for purification. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals for the propargyl group (δ = 2.21 ppm, s, 1H; δ = 2.29 ppm, t, J = 2.3 Hz, 1H) . High-resolution mass spectrometry (HRMS) and X-ray diffraction further validate the molecular composition and regiochemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-3-(propargylamino)quinoxaline, and how can purity be validated?

  • Methodology : The compound can be synthesized via condensation of substituted o-phenylenediamine derivatives with α-chlorinated carbonyl intermediates. For example, phosphoryl chloride (POCl₃) is commonly used to chlorinate quinoxaline precursors at elevated temperatures (e.g., 100°C for 4 hours) . Post-synthesis, purity is validated using HPLC (>95% purity threshold) and structural confirmation via 1^1H/13^13C NMR and HRMS. Crystallization in ethanol/water mixtures enhances purity .
  • Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
ChlorinationPOCl₃, 100°C, 4 h87–91%>95%
PurificationEthanol/water (3:1)85%>98%

Q. How do substituents at the quinoxaline core influence reactivity in cross-coupling reactions?

  • Methodology : The chloro group at position 2 acts as a leaving group, enabling nucleophilic substitution (e.g., with propargylamine). The propargylamino group introduces alkyne functionality for Click chemistry (CuAAC). Reaction efficiency is monitored via TLC and optimized using copper(I) iodide catalysts in THF at 60°C .
  • Note : Steric hindrance from bulky substituents reduces reaction rates, requiring longer reaction times (e.g., 24–48 hours) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) simulates binding to targets like c-MYC G-quadruplex DNA. LogP values are critical for predicting membrane permeability; derivatives with LogP < 3 exhibit better bioavailability .
  • Case Study : A derivative with a trifluoromethyl group showed 10-fold higher binding affinity (ΔG = −9.2 kcal/mol) to c-MYC compared to the parent compound .

Q. How should contradictory cytotoxicity data across studies be resolved?

  • Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize testing using NCI-60 cell lines with 72-hour exposure. Normalize data to positive controls (e.g., doxorubicin) and validate via apoptosis assays (Annexin V/PI staining) .
  • Example : Inconsistent IC₅₀ values for ovarian cancer cells (OVCAR-3) were resolved by controlling serum concentration (10% FBS vs. 5%) .

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